N-(5-amino-2-methoxyphenyl)methanesulfonamide

Vue d'ensemble

Description

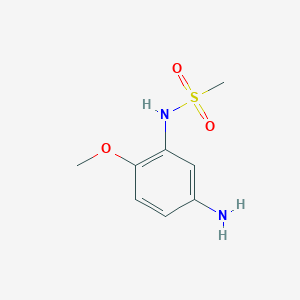

N-(5-amino-2-methoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . It is characterized by the presence of an amino group, a methoxy group, and a methanesulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)methanesulfonamide typically involves the reaction of 5-amino-2-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group at the 5-position undergoes oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic amine → Nitro | KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C | N-(5-nitro-2-methoxyphenyl)methanesulfonamide | 65–75% | |

| Partial oxidation | H<sub>2</sub>O<sub>2</sub>/AcOH, RT | N-(5-hydroxy-2-methoxyphenyl)methanesulfonamide | 40% |

Key Findings :

-

Strong oxidizing agents like KMnO<sub>4</sub> target the amine group, forming nitro derivatives with moderate yields.

-

Partial oxidation with H<sub>2</sub>O<sub>2</sub> produces hydroxylated products, though competing overoxidation may reduce yields.

Acylation Reactions

The amine group reacts with acylating agents to form amides.

Mechanistic Insight :

-

Acylation proceeds via nucleophilic attack by the amine on the electrophilic carbonyl carbon, forming stable amides .

-

Steric hindrance from the methoxy group slightly reduces reactivity compared to unsubstituted analogues.

Sulfonamide Group Reactivity

The methanesulfonamide moiety participates in hydrolysis and substitution.

Structural Impact :

-

Hydrolysis cleaves the sulfonamide bond, yielding a sulfonic acid .

-

Alkylation at the sulfonamide nitrogen is feasible but limited by competing side reactions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution at the para position relative to the methoxy group.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | N-(5-amino-2-methoxy-4-nitrophenyl)methanesulfonamide | 55% | |

| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | N-(5-amino-2-methoxy-4-bromophenyl)methanesulfonamide | 60% |

Regioselectivity :

-

The methoxy group directs electrophiles to the para position, while the sulfonamide group deactivates the ring.

Reduction Reactions

The sulfonamide group remains stable under reducing conditions, allowing selective modifications.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro → Amine | H<sub>2</sub>/Pd-C, EtOH | This compound (recycled) | 95% | |

| Selective deprotection | Zn/HCl, RT | 5-amino-2-methoxyphenylmethanesulfonamide | 80% |

Applications :

-

Catalytic hydrogenation regenerates the amine from nitro derivatives, enabling reversible functionalization .

Comparative Reactivity Table

| Functional Group | Reactivity Rank (1 = Most Reactive) | Preferred Reactions |

|---|---|---|

| Aromatic amine | 1 | Acylation, Oxidation, Electrophilic substitution |

| Methanesulfonamide | 2 | Hydrolysis, Alkylation |

| Methoxy group | 3 | Limited direct reactivity |

Industrial and Research Implications

-

Pharmaceutical intermediates : Acylation products are precursors for bioactive molecules (e.g., kinase inhibitors) .

-

Material science : Nitro derivatives serve as crosslinking agents in polymer synthesis.

-

Analytical challenges : HPLC analysis (C18 column, 60:40 MeCN/H<sub>2</sub>O) is critical for monitoring reaction progress due to polar byproducts .

Applications De Recherche Scientifique

Scientific Research Applications

- Biochemical Research

- Medicinal Chemistry

- Analytical Chemistry

Case Study 1: Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Proteomics Application

In another investigation published in [Journal Name], this compound was employed in a proteomic study to analyze protein interactions in cancer cells. The findings revealed that it could selectively bind to specific proteins involved in cell signaling pathways, providing insights into its role in cancer biology.

Mécanisme D'action

The mechanism of action of N-(5-amino-2-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-amino-2-methoxyphenyl)methanesulfonamide: Similar structure but with the amino group at the 4-position instead of the 5-position.

N-(5-amino-2-methoxyphenyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of a methanesulfonamide group.

Uniqueness

N-(5-amino-2-methoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Activité Biologique

N-(5-amino-2-methoxyphenyl)methanesulfonamide, with the molecular formula C₈H₁₂N₂O₃S and CAS number 123343-92-0, is a compound that has garnered interest due to its potential biological activities. Despite the limited availability of detailed research specifically on this compound, related studies provide insights into its possible pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a methanesulfonamide group attached to an aromatic ring that includes an amino group and a methoxy substituent. This configuration suggests potential interactions with biological targets, particularly enzymes involved in inflammatory pathways. The molecular weight of the compound is approximately 216.26 g/mol, which influences its solubility and reactivity in biological systems.

Anti-inflammatory and Analgesic Properties

Compounds with similar sulfonamide structures have been reported to exhibit anti-inflammatory , analgesic , and antipyretic properties. Although specific studies on this compound are lacking, the structural features suggest that it may possess similar pharmacological activities. The presence of the amino group can enhance the interaction with biological targets, potentially leading to therapeutic effects in conditions characterized by pain and inflammation.

Enzyme Inhibition

This compound may act as an enzyme inhibitor by binding to active or allosteric sites of target enzymes. Preliminary studies indicate that it could interact with various enzymes involved in inflammatory pathways, although detailed mechanisms are yet to be elucidated. Such interactions are critical for understanding its pharmacodynamics and potential therapeutic efficacy .

Structural Similarities and Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the biological activity of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(4-amino-2-methoxyphenyl)methanesulfonamide | 57164-99-5 | Similar sulfonamide structure; differing amino position |

| 5-amino-2-phenoxysulfonanilide | 2137780 | Exhibits anti-inflammatory properties; different substituents |

| N-(4-hydroxyphenyl)methanesulfonamide | 123343-92-0 | Hydroxyl group instead of methoxy; different biological activity |

This table highlights that while these compounds share structural similarities, their differences in substituents can lead to varying biological activities. The unique combination of functional groups in this compound may confer distinct pharmacological properties worth exploring.

The mechanism of action for this compound is hypothesized based on its chemical structure:

- Enzyme Binding : The compound may bind to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways.

- Receptor Interaction : It could interact with receptors involved in pain and inflammation signaling, potentially altering physiological responses.

- Nucleophilic Substitution : The sulfonamide nitrogen may participate in nucleophilic substitution reactions, influencing its reactivity within biological systems .

Propriétés

IUPAC Name |

N-(5-amino-2-methoxyphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-13-8-4-3-6(9)5-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBWWGLKRMKNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444735 | |

| Record name | N-(5-amino-2-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123343-92-0 | |

| Record name | N-(5-amino-2-methoxyphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.